molecular formula C10H10BrCl2N B13088905 5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole

5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13088905
M. Wt: 295.00 g/mol
InChI Key: AKGOMMGEODZWGS-UHFFFAOYSA-N
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Description

5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic indole derivative. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound, with its unique bromine and chlorine substitutions, offers interesting properties for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a suitable indole precursor under controlled conditions. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various functionalized indole derivatives .

Scientific Research Applications

5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The bromine and chlorine substitutions can influence the compound’s binding affinity to various receptors and enzymes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,3-dimethyl-1H-indole
  • 6,7-Dichloro-2,3-dimethyl-1H-indole
  • 3,3-Dimethyl-2,3-dihydro-1H-indole

Uniqueness

5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to the presence of both bromine and chlorine atoms at specific positions on the indole ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other indole derivatives .

Properties

Molecular Formula

C10H10BrCl2N

Molecular Weight

295.00 g/mol

IUPAC Name

5-bromo-6,7-dichloro-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C10H10BrCl2N/c1-10(2)4-14-9-5(10)3-6(11)7(12)8(9)13/h3,14H,4H2,1-2H3

InChI Key

AKGOMMGEODZWGS-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C(C(=C(C=C21)Br)Cl)Cl)C

Origin of Product

United States

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